

# Spectroscopic Profile of 2-Ethylhexyl Iodide: A Technical Guide

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## Compound of Interest

Compound Name: 2-Ethylhexyl iodide

CAS No.: 1653-16-3

Cat. No.: B167319

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An in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Ethylhexyl iodide**, complete with detailed experimental protocols and workflow visualizations.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2-Ethylhexyl iodide** (CAS No. 1653-16-3). Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes data from the structurally similar isomer, 1-iodooctane, in conjunction with established principles of spectroscopy to generate a reliable predicted spectroscopic profile. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a detailed understanding of the spectroscopic characteristics of this compound.

## Predicted Spectroscopic Data

The following tables summarize the predicted  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS data for **2-Ethylhexyl iodide**. These predictions are based on the analysis of its structural features and comparison with analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.20	d	2H	-CH <sub>2</sub> -I (H-1)
~1.60	m	1H	-CH(CH <sub>2</sub> I)- (H-2)
~1.25-1.40	m	8H	-CH <sub>2</sub> - (H-3, H-4, H-5, H-6)
~0.90	t	3H	-CH <sub>3</sub> (H-8)
~0.88	t	3H	-CH <sub>2</sub> CH <sub>3</sub> (on ethyl group)

<sup>13</sup>C NMR (Predicted)

Chemical Shift (δ) ppm	Assignment
~10	-CH <sub>2</sub> -I (C-1)
~40	-CH(CH <sub>2</sub> I)- (C-2)
~32	-CH <sub>2</sub> - (C-4)
~30	-CH <sub>2</sub> - (C-3)
~29	-CH <sub>2</sub> - (C-5)
~23	-CH <sub>2</sub> - (C-6)
~14	-CH <sub>3</sub> (C-8)
~11	-CH <sub>2</sub> CH <sub>3</sub> (on ethyl group)
~25	-CH <sub>2</sub> CH <sub>3</sub> (on ethyl group)

## Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2955-2850	Strong	C-H stretch (alkane)
1465	Medium	C-H bend (alkane)
1380	Medium	C-H bend (alkane)
~1250	Medium	CH <sub>2</sub> wag
~590	Medium-Weak	C-I stretch

## Mass Spectrometry (MS) (Predicted)

m/z	Relative Intensity (%)	Assignment
240	Low	[M] <sup>+</sup> (Molecular Ion)
113	High	[C <sub>8</sub> H <sub>17</sub> ] <sup>+</sup> (Loss of I)
127	Medium	[I] <sup>+</sup>
85	Medium	[C <sub>6</sub> H <sub>13</sub> ] <sup>+</sup>
71	Medium	[C <sub>5</sub> H <sub>11</sub> ] <sup>+</sup>
57	High	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
43	High	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
29	Medium	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of liquid alkyl halides.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 1. Sample Preparation:

- Approximately 5-10 mg of **2-Ethylhexyl iodide** is dissolved in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>).
- A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- The solution is transferred to a 5 mm NMR tube.

## 2. <sup>1</sup>H NMR Spectroscopy:

- The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.
- Standard acquisition parameters for a <sup>1</sup>H spectrum are used, including a 90° pulse and a sufficient relaxation delay (e.g., 5 seconds).
- The spectrum is referenced to the TMS signal at 0 ppm.

## 3. <sup>13</sup>C NMR Spectroscopy:

- The spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz.
- A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom.
- A sufficient number of scans are acquired to achieve a good signal-to-noise ratio due to the low natural abundance of <sup>13</sup>C.
- The spectrum is referenced to the solvent peak (e.g., CDCl<sub>3</sub> at 77.16 ppm).

# Infrared (IR) Spectroscopy

## 1. Sample Preparation:

- A drop of neat **2-Ethylhexyl iodide** is placed on the surface of a salt plate (e.g., NaCl or KBr).[1]
- A second salt plate is placed on top to create a thin liquid film.[1]

## 2. Data Acquisition:

- The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[2]
- A background spectrum of the clean, empty salt plates is recorded first.
- The sample is then placed in the spectrometer, and the spectrum is recorded over a typical range of 4000-400  $\text{cm}^{-1}$ . [2]
- The final spectrum is presented in terms of transmittance or absorbance.

## Mass Spectrometry (MS)

### 1. Sample Introduction:

- A dilute solution of **2-Ethylhexyl iodide** in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
- The sample is introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).

### 2. Ionization:

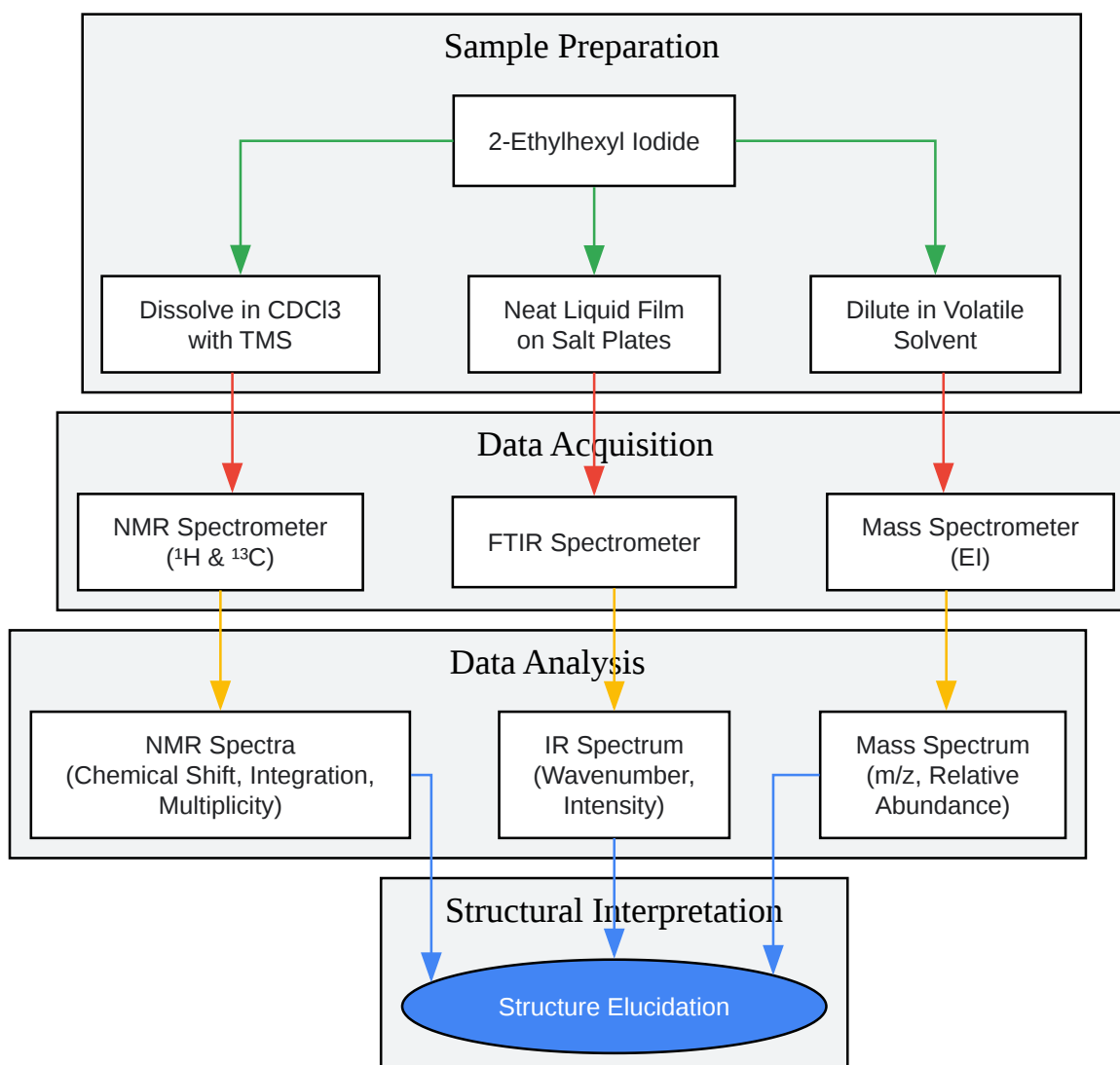
- Electron Ionization (EI) is used as the ionization method.
- The sample is bombarded with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

### 3. Mass Analysis:

- The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole or time-of-flight).
- The detector records the abundance of each ion, generating the mass spectrum.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for an organic compound like **2-Ethylhexyl iodide**.



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Caption: General workflow for spectroscopic analysis of an organic compound.

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## References

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- [2. drawellanalytical.com \[drawellanalytical.com\]](https://www.drawellanalytical.com)
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